Eleclazine hydrochloride
Overview
Description
Eleclazine hydrochloride is a selective cardiac late sodium current inhibitor and a weak inhibitor of potassium current. It has been investigated for its potential therapeutic effects in treating various cardiac conditions, including Long QT Syndrome, Ischemic Heart Disease, and Ventricular Arrhythmia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Eleclazine hydrochloride involves multiple steps, starting from the appropriate benzoxazepine precursor. The key steps include:
Formation of the benzoxazepine ring: This is typically achieved through a cyclization reaction involving a suitable benzene derivative and an oxazepine precursor.
Introduction of the pyrimidin-2-ylmethyl group: This step involves a nucleophilic substitution reaction where the pyrimidin-2-ylmethyl group is introduced to the benzoxazepine core.
Addition of the trifluoromethoxyphenyl group: This is usually done through a Friedel-Crafts acylation reaction, where the trifluoromethoxyphenyl group is added to the benzoxazepine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of reaction conditions: To maximize yield and purity, reaction conditions such as temperature, solvent, and catalysts are carefully controlled.
Purification processes: Techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Eleclazine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its pharmacological properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace functional groups on the benzoxazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzoxazepine compounds.
Scientific Research Applications
Eleclazine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of sodium and potassium current inhibition.
Biology: Research focuses on its impact on cardiac cells and its potential to prevent arrhythmias.
Medicine: Clinical trials investigate its efficacy in treating Long QT Syndrome, Ischemic Heart Disease, and Ventricular Arrhythmia
Industry: It serves as a reference compound in the development of new cardiac drugs.
Mechanism of Action
Eleclazine hydrochloride exerts its effects by selectively inhibiting the late sodium current in cardiac cells. This inhibition reduces the influx of sodium ions during the late phase of the cardiac action potential, thereby stabilizing the cardiac membrane and preventing abnormal electrical activity. Additionally, it weakly inhibits potassium currents, which further contributes to its anti-arrhythmic properties .
Comparison with Similar Compounds
Similar Compounds
Ranolazine: Another late sodium current inhibitor used to treat chronic angina.
Lidocaine: A sodium channel blocker with local anesthetic and anti-arrhythmic properties.
Amiodarone: A multi-channel blocker used to treat various types of arrhythmias.
Uniqueness
Eleclazine hydrochloride is unique due to its high selectivity for the late sodium current and its dual action on both sodium and potassium currents. This dual action provides a broader protective effect against cardiac arrhythmias compared to other compounds that target only one type of ion current .
Properties
IUPAC Name |
4-(pyrimidin-2-ylmethyl)-7-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzoxazepin-5-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O3.ClH/c22-21(23,24)30-16-5-2-14(3-6-16)15-4-7-18-17(12-15)20(28)27(10-11-29-18)13-19-25-8-1-9-26-19;/h1-9,12H,10-11,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYHNOXHGYUHFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F)C(=O)N1CC4=NC=CC=N4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1448754-43-5 | |
Record name | Eleclazine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448754435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ELECLAZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R1JP3Q4HI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.